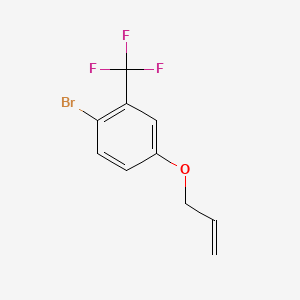

4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-bromo-4-prop-2-enoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O/c1-2-5-15-7-3-4-9(11)8(6-7)10(12,13)14/h2-4,6H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERFKWZYTJLZAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC(=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669779 | |

| Record name | 1-Bromo-4-[(prop-2-en-1-yl)oxy]-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208-41-9 | |

| Record name | 1-Bromo-4-(2-propen-1-yloxy)-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-[(prop-2-en-1-yl)oxy]-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene

Abstract

This guide provides a comprehensive technical overview of the synthesis of 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene, a valuable intermediate in medicinal chemistry and materials science. The core of this synthesis is the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This document elucidates the underlying chemical principles, provides a detailed step-by-step experimental protocol, discusses critical safety considerations, and presents a framework for the characterization of the final product. The strategic inclusion of the trifluoromethyl group offers enhanced metabolic stability and lipophilicity in derivative molecules, while the allyloxy moiety serves as a versatile chemical handle for subsequent modifications, such as the Claisen rearrangement or cross-coupling reactions. This guide is intended to equip researchers with the necessary expertise to perform this synthesis efficiently and safely.

Introduction and Strategic Importance

The strategic design of molecular scaffolds is paramount in the field of drug discovery. The title compound, 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene, is a prime example of a building block designed for purpose. Its utility stems from the unique combination of its functional groups:

-

Trifluoromethyl (CF3) Group : This moiety is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] The CF3 group is often employed as a bioisostere for groups like chlorine or methyl, providing steric bulk while resisting metabolic degradation.[1]

-

Allyloxy Group : The allyl ether provides a reactive handle for a variety of synthetic transformations. It is the precursor for the thermal or transition-metal-catalyzed Claisen rearrangement, which allows for the regioselective installation of an allyl group onto the aromatic ring. This functional group can also participate in various other reactions, further extending its synthetic utility.

-

Bromine Atom : Positioned on the aromatic ring, the bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the straightforward formation of carbon-carbon and carbon-heteroatom bonds.[3]

The convergence of these three functional groups in a single molecule makes 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene a highly sought-after intermediate for constructing complex molecular architectures in pharmaceutical and agrochemical research.

Core Synthesis: The Williamson Ether Reaction

The most direct and efficient method for preparing 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene is the Williamson ether synthesis. This reaction, first reported in 1850, remains one of the most reliable methods for forming ethers.[4][5]

Mechanistic Principles

The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[4][5] The mechanism involves two key steps:

-

Deprotonation : The phenolic proton of 4-bromo-3-(trifluoromethyl)phenol is acidic and is readily removed by a suitable base (e.g., potassium carbonate, sodium hydride) to form a highly nucleophilic phenoxide anion.

-

Nucleophilic Attack : The resulting phenoxide ion attacks the electrophilic methylene carbon of allyl bromide. This occurs via a backside attack, displacing the bromide leaving group in a single, concerted step to form the desired ether linkage.[4][5]

The use of a primary alkyl halide like allyl bromide is ideal for this reaction, as it minimizes the potential for the competing E2 elimination side reaction.[5] Polar aprotic solvents, such as acetone or acetonitrile, are preferred as they solvate the cation of the base without hydrogen-bonding to the nucleophile, thus enhancing its reactivity.[6]

Caption: Mechanism of the Williamson Ether Synthesis.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Reagent and Materials Data

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | CAS No. |

| 4-Bromo-3-(trifluoromethyl)phenol | C₇H₄BrF₃O | 241.01 | 1.0 | (e.g., 2.41 g) | 320-49-0 |

| Allyl Bromide | C₃H₅Br | 120.98 | 1.2 | (e.g., 1.45 g, 1.05 mL) | 106-95-6 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 1.5 | (e.g., 2.07 g) | 584-08-7 |

| Acetone (anhydrous) | C₃H₆O | 58.08 | - | (e.g., 50 mL) | 67-64-1 |

Step-by-Step Methodology

-

Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-(trifluoromethyl)phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).[7][8]

-

Solvent Addition : Add anhydrous acetone (approx. 0.2 M concentration relative to the phenol) to the flask.

-

Initial Stirring : Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.[6]

-

Electrophile Addition : Add allyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.[9]

-

Reaction Execution : Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Work-up :

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr).

-

Rinse the flask and the filter cake with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification :

-

Dissolve the crude residue in a minimal amount of dichloromethane.

-

Purify the crude product by flash column chromatography on silica gel.

-

Use a gradient eluent system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 5% ethyl acetate in hexanes).

-

Collect the fractions containing the desired product (visualized by TLC with UV light and/or potassium permanganate stain).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene as a colorless to pale yellow oil.

-

Caption: Experimental workflow for the synthesis.

Safety and Hazard Management

Adherence to strict safety protocols is mandatory for this synthesis due to the hazardous nature of the reagents involved.

-

Allyl Bromide : This reagent is highly toxic, flammable, corrosive, and a lachrymator (tear-inducing).[10] It must be handled exclusively in a well-ventilated chemical fume hood.[11] Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are recommended), splash goggles, a face shield, and a lab coat, is essential.[12] All containers should be grounded during transfer to prevent static discharge.[10][13] In case of a spill, evacuate the area and use an appropriate absorbent material for containment.[13]

-

4-Bromo-3-(trifluoromethyl)phenol : This compound is classified as an irritant. It can cause skin and serious eye irritation.[7] Avoid inhalation of dust and direct contact with skin and eyes.

-

Solvents : Acetone, hexanes, and ethyl acetate are flammable liquids. Keep away from ignition sources such as heat, sparks, and open flames. All solvent handling and evaporation should be performed in a fume hood.

All chemical waste must be disposed of in accordance with institutional and local environmental regulations.

Product Characterization

After purification, the identity and purity of the synthesized 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the allyloxy group: a doublet for the -OCH₂- protons around δ 4.6-4.7 ppm, a multiplet for the internal vinyl proton (-CH=) around δ 5.9-6.1 ppm, and two distinct multiplets for the terminal vinyl protons (=CH₂) between δ 5.2-5.5 ppm. The aromatic protons will appear as multiplets in the δ 6.8-7.8 ppm region.

-

¹³C NMR Spectroscopy : The carbon spectrum will show signals for the allyloxy carbons (~69 ppm for -OCH₂-, ~132 ppm for -CH=, and ~118 ppm for =CH₂), aromatic carbons, and the carbon of the trifluoromethyl group (a quartet due to C-F coupling).

-

¹⁹F NMR Spectroscopy : A singlet around δ -62 to -64 ppm is characteristic of the CF₃ group on the benzene ring.[14]

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

References

-

Catalytic allylation of phenols. Scholarly Publications Leiden University. (2025, September 14). Retrieved from [Link]

-

Hazard Summary: Allyl Bromide. New Jersey Department of Health. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Allyl Bromide. (2023, January 15). Retrieved from [Link]

-

4-Bromo-3-(Trifluoromethyl)Phenol 98.0%(GC). PureSynth. (n.d.). Retrieved from [Link]

-

Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates. The Journal of Organic Chemistry. (2016). Retrieved from [Link]

-

Acylation of phenols. University of Calgary. (n.d.). Retrieved from [Link]

-

Catalytic allylation of phenols: chloride-free route towards epoxy resins. Scholarly Publications Leiden University. (2025, September 14). Retrieved from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Method for c-allylation of phenols. Google Patents. (n.d.).

-

Williamson ether synthesis. Wikipedia. (n.d.). Retrieved from [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. PMC. (n.d.). Retrieved from [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. (n.d.). Retrieved from [Link]

-

11.8: Williamson Ether Synthesis. Chemistry LibreTexts. (2021, July 5). Retrieved from [Link]

-

Williamson Ether Synthesis. Utah Tech University. (n.d.). Retrieved from [Link]

-

Regiospecific Allylic Mono- and Dibromination of 4-Methoxy-1,1,1-trihalo-3. UFSM. (n.d.). Retrieved from [Link]

-

Supplementary Information - Beilstein Journals. (n.d.). Retrieved from [Link]

-

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Key Intermediate in Organic Synthesis. (n.d.). Retrieved from [Link]

- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Google Patents. (n.d.).

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. (2025, July 18). Retrieved from [Link]

-

O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters. (n.d.). Retrieved from [Link]

-

Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. PMC. (n.d.). Retrieved from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6). Retrieved from [Link]

-

4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. PubChem. (n.d.). Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Retrieved from [Link]

-

Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

1-(Allyloxy)-4-bromo-2-(prop-1-en-2-yl)benzene. SpectraBase. (n.d.). Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. nbinno.com [nbinno.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pure-synth.com [pure-synth.com]

- 8. 4-Bromo-3-(trifluoromethyl)phenol | CAS 320-49-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. beta.lakeland.edu [beta.lakeland.edu]

- 12. nj.gov [nj.gov]

- 13. ALLYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. rsc.org [rsc.org]

Comprehensive Characterization Profile: 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene

The following technical guide details the structural characterization and analytical profile of 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene . This document is designed for medicinal chemists and analytical scientists requiring rigorous data for quality control, intermediate validation, and structural elucidation.

Structural Context & Significance

4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene is a high-value fluorinated aryl ether intermediate. Its structural scaffold combines three critical pharmacophore elements:

-

Aryl Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install complex heterocycles.

-

Trifluoromethyl Group (-CF₃): Enhances metabolic stability and lipophilicity, a common motif in modern agrochemicals and pharmaceuticals.

-

Allyl Ether: A versatile protecting group or a precursor for Claisen rearrangements to access ortho-allyl phenols.

Chemical Identity

-

IUPAC Name: 1-bromo-4-(prop-2-en-1-yloxy)-2-(trifluoromethyl)benzene

-

Molecular Formula: C₁₀H₈BrF₃O

-

Molecular Weight: 281.07 g/mol

-

Exact Mass: 279.97 (⁷⁹Br), 281.97 (⁸¹Br)

-

CAS Number: 1208-41-9 (Reference)

Synthesis & Impurity Profile

To understand the spectral data, one must understand the genesis of the molecule. It is typically synthesized via Williamson ether synthesis from 4-bromo-3-(trifluoromethyl)phenol .

Reaction Workflow

The synthesis involves the alkylation of the phenol with allyl bromide in the presence of a weak base (Potassium Carbonate) in a polar aprotic solvent (DMF or Acetone).

Figure 1: Synthesis pathway highlighting the origin of the target molecule and potential C-alkylated impurities.

NMR Spectroscopy Guide

The following data represents the Standard Reference Profile for high-purity (>98%) material in CDCl₃.

¹H NMR (400 MHz, CDCl₃)

The spectrum is characterized by a distinct AMX aromatic system and a classic O-allyl pattern.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.58 | Doublet (d, J = 8.8 Hz) | 1H | H-6 | Deshielded by ortho-Br; doublet due to ortho-coupling with H-5. |

| 7.23 | Doublet (d, J = 3.0 Hz) | 1H | H-3 | Ortho to -OCF₃ and O-Allyl. Appears as a narrow doublet (meta coupling) or broad singlet due to through-space F-coupling. |

| 6.98 | Doublet of Doublets (dd, J = 8.8, 3.0 Hz) | 1H | H-5 | Shielded by ortho-alkoxy group. Shows large ortho coupling (H-6) and small meta coupling (H-3). |

| 6.04 | Multiplet (ddt) | 1H | -CH= | Characteristic vinyl proton of the allyl group. |

| 5.45 | Doublet of Quartets (dq) | 1H | =CH₂ (trans) | Terminal alkene proton trans to the vinyl H. |

| 5.33 | Doublet of Quartets (dq) | 1H | =CH₂ (cis) | Terminal alkene proton cis to the vinyl H. |

| 4.56 | Doublet (dt, J = 5.2 Hz) | 2H | -O-CH₂- | Diagnostic methylene doublet; shift confirms O-alkylation (vs C-alkylation). |

¹³C NMR (100 MHz, CDCl₃)

Key diagnostic peaks include the quartet splitting of the -CF₃ carbon and the ipso-carbons.

-

157.8 ppm: C-4 (Ipso to Oxygen). Deshielded aromatic carbon.

-

135.2 ppm: C-6 .

-

132.4 ppm: -CH= (Allyl vinyl carbon).

-

130.5 ppm (q, J = 31 Hz): C-2 . Coupled to Fluorine (quartet).

-

123.1 ppm (q, J = 273 Hz): -CF₃ . Large C-F coupling constant.

-

118.2 ppm: =CH₂ (Allyl terminal carbon).

-

117.5 ppm: C-5 .

-

113.8 ppm (q, J = 5 Hz): C-3 .

-

112.1 ppm: C-1 (Ipso to Bromine).

-

69.4 ppm: -O-CH₂- . Aliphatic ether carbon.

¹⁹F NMR (376 MHz, CDCl₃)

-

-62.5 ppm (s): Single sharp peak corresponding to the aromatic -CF₃ group. (Note: May appear as a doublet if H-F coupling is resolved).

Mass Spectrometry (GC-MS / ESI)

The mass spectrum is dominated by the isotopic signature of Bromine (⁷⁹Br/⁸¹Br) and the stability of the aromatic core.

Fragmentation Pathway (EI, 70 eV)

The molecule follows a predictable fragmentation involving the loss of the allyl radical and subsequent degradation.

Figure 2: Electron Ionization (EI) fragmentation pathway. The 1:1 doublet at 280/282 is the confirmatory signature.

Key Diagnostic Ions

-

m/z 280/282 (M⁺): Molecular ion. Must show 1:1 intensity ratio (characteristic of mono-brominated compounds).

-

m/z 239/241 ([M-C₃H₅]⁺): Loss of the allyl group (41 Da). This generates the cation of the precursor phenol.

-

m/z 41 (C₃H₅⁺): Allyl cation. Often the base peak in high-energy EI spectra.

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Solvent: Chloroform-d (CDCl₃) with 0.03% TMS.

-

Concentration: 10-15 mg of sample in 0.6 mL solvent.

-

Tube: 5mm high-precision NMR tube.

-

Note: Ensure the sample is free of residual allyl bromide (check for triplet at 3.4 ppm) or acetone (singlet at 2.17 ppm), which are common carryovers from synthesis.

Protocol B: GC-MS Method

-

Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Inlet Temp: 250°C.

-

Oven Program:

-

Hold 60°C for 2 min.

-

Ramp 20°C/min to 280°C.

-

Hold 5 min.

-

-

Detection: MS (EI source), Scan range 35-500 amu.

References

A Comprehensive Technical Guide to the Synthesis of 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene

Abstract

This technical guide provides an in-depth examination of the synthesis of 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene, a valuable fluorinated aromatic building block in medicinal chemistry and materials science. The strategic placement of the allyl ether, bromo, and trifluoromethyl functionalities offers multiple reaction handles for diversification, particularly in cross-coupling reactions. This document details the most direct and industrially relevant synthetic approach, the Williamson ether synthesis, by providing a thorough analysis of starting materials, a discussion of the reaction mechanism, a step-by-step experimental protocol, and a summary of the product's utility in further chemical transformations.

Retrosynthetic Analysis and Synthetic Strategy

The target molecule, 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene, is an ether. The most logical and robust retrosynthetic disconnection is at the C-O ether linkage. This approach simplifies the molecule into two readily available and commercially accessible starting materials: a phenolic nucleophile precursor and an allylic electrophile.

This retrosynthetic analysis points directly to the Williamson ether synthesis as the optimal forward-synthetic strategy. This classic and reliable method involves the O-alkylation of a deprotonated alcohol or phenol with an organohalide.[1][2] The reaction is characterized by its high efficiency and broad functional group tolerance, making it an ideal choice for this synthesis.

Caption: Retrosynthetic analysis of the target molecule.

Characterization of Starting Materials

The success of the synthesis relies on the quality and proper handling of the two primary starting materials.

Nucleophile Precursor: 4-Bromo-3-(trifluoromethyl)phenol

This substituted phenol serves as the precursor to the nucleophilic phenoxide. The phenolic proton is acidic (pKa ≈ 10) and can be readily removed by a suitable base. The presence of the electron-withdrawing trifluoromethyl group increases the acidity of the phenol compared to phenol itself, facilitating its deprotonation. It is a solid at room temperature.[3]

Electrophile: Allyl Bromide (3-Bromopropene)

Allyl bromide is a highly effective alkylating agent for introducing the allyl group.[4] It is a primary alkyl halide, making it an excellent substrate for SN2 reactions with minimal risk of competing elimination reactions.[1] It is a volatile, flammable, and colorless to light yellow liquid that should be handled with appropriate safety precautions in a well-ventilated fume hood.[5][6][7]

Data Summary Table

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Key Properties |

| 4-Bromo-3-(trifluoromethyl)phenol | 320-49-0 | C₇H₄BrF₃O | 241.01 | Solid | m.p. ~48°C; b.p. ~180°C[3] |

| Allyl Bromide | 106-95-6 | C₃H₅Br | 120.98 | Liquid | b.p. 70-71°C; Density: 1.398 g/mL[5][6] |

| 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene | 1208-41-9 | C₁₀H₈BrF₃O | 281.07 | - | Target Product[8] |

Reaction Mechanism: The Williamson Ether Synthesis

The synthesis proceeds via a two-step mechanism under basic conditions.

-

Deprotonation: The first step is an acid-base reaction where a base, such as potassium carbonate (K₂CO₃), deprotonates the acidic hydroxyl group of 4-bromo-3-(trifluoromethyl)phenol. This generates a highly nucleophilic potassium phenoxide intermediate and carbonic acid, which subsequently decomposes. For phenols, a moderately strong, non-nucleophilic base like K₂CO₃ is sufficient and offers advantages in terms of cost and ease of handling over stronger bases like sodium hydride (NaH).[9]

-

Nucleophilic Substitution (SN2): The generated phenoxide anion then acts as a nucleophile, attacking the electrophilic methylene carbon of allyl bromide. This occurs in a concerted fashion, where the C-O bond is formed simultaneously as the C-Br bond is broken. The bromide ion is displaced as a stable leaving group, yielding the final ether product, 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene.[1][10]

Caption: Williamson ether synthesis reaction pathway.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and can be adapted for larger quantities.

Reagents and Equipment

-

Reagents: 4-Bromo-3-(trifluoromethyl)phenol, Allyl bromide, Potassium carbonate (anhydrous, powdered), Acetonitrile (or DMF), Ethyl acetate, Hexane, Deionized water, Brine (saturated NaCl solution), Anhydrous sodium sulfate (Na₂SO₄).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, separatory funnel, rotary evaporator, standard laboratory glassware, thin-layer chromatography (TLC) plates and chamber.

Synthetic Procedure

Caption: Step-by-step experimental workflow.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-(trifluoromethyl)phenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetonitrile (10-15 mL per gram of phenol).

-

Addition of Electrophile: Begin stirring the suspension at room temperature. Add allyl bromide (1.2 eq.) dropwise to the mixture over 5-10 minutes.

-

Reaction: Stir the reaction mixture vigorously. The reaction can typically proceed at room temperature over 6-12 hours.[9] For faster conversion, the mixture can be gently heated to 40-50°C.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system) until the starting phenol spot has been consumed.

-

Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the inorganic salts (K₂CO₃ and the KBr byproduct). Wash the filter cake with a small amount of acetonitrile or ethyl acetate.

-

Workup - Concentration: Combine the filtrates and concentrate the solvent using a rotary evaporator.

-

Workup - Extraction: Dissolve the resulting crude oil or solid in ethyl acetate. Transfer the solution to a separatory funnel and wash it with deionized water (2x) and then with brine (1x).[9]

-

Drying and Final Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to obtain the pure 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene.

Utility in Downstream Synthesis: The Suzuki-Miyaura Coupling

The synthesized product is a powerful intermediate due to its aryl bromide moiety. This functional group is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling .[11][12] In this reaction, the aryl bromide can be coupled with a wide variety of organoboron compounds (e.g., arylboronic acids) to form a new carbon-carbon bond. This provides a direct route to complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[13][14] The presence of the trifluoromethyl group can enhance the biological activity and pharmacokinetic properties of the resulting molecules.

References

- Ataman Kimya. (n.d.). ALLYL BROMIDE. Retrieved from Ataman Kimya website. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjSOEsu8Kb8_CKQHbHsyU94hVIzG5a-hfo64GapCBRdFfxb6B-zPv00w3yL5RxPREgsxiu96bUq65dKqmlXvAuCDw12cwDX6S7nOeo-Hu4dtTwkiIByneNFGDlZ8Agmy2qtTjfPa5V2-bzc9JAckPl]

- ChemicalBook. (2026). Allyl bromide | 106-95-6. Retrieved from ChemicalBook website. [URL: https://www.chemicalbook.com/Product.aspx?cas=106-95-6]

- CymitQuimica. (n.d.). CAS 106-95-6: Allyl bromide. Retrieved from CymitQuimica website. [URL: https://www.cymitquimica.com/cas/106-95-6]

- Wikipedia. (n.d.). Allyl bromide. Retrieved from Wikipedia website. [URL: https://en.wikipedia.org/wiki/Allyl_bromide]

- CAMEO Chemicals. (n.d.). ALLYL BROMIDE. Retrieved from CAMEO Chemicals website. [URL: https://cameochemicals.noaa.gov/chemical/2443]

- Sigma-Aldrich. (n.d.). 4-bromo-3-(trifluoromethyl)phenol | 320-49-0. Retrieved from Sigma-Aldrich website. [URL: https://www.sigmaaldrich.com/product/sial/44648]

- PureSynth. (n.d.). 4-Bromo-3-(Trifluoromethyl)Phenol 98.0%(GC). Retrieved from PureSynth website. [URL: https://www.puresynth.com/product/4-bromo-3-trifluoromethyl-phenol-320-49-0]

- Sigma-Aldrich. (n.d.). 3-Bromo-4-(trifluoromethyl)phenol | 1214385-56-4. Retrieved from Sigma-Aldrich website. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/amb47a960e9]

- ChemScene. (n.d.). 886499-93-0 | 4-Bromo-3-(trifluoromethoxy)phenol. Retrieved from ChemScene website. [URL: https://www.chemscene.com/products/4-Bromo-3-(trifluoromethoxy)phenol-886499-93-0.html]

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry website. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]

- PubChemLite. (n.d.). 4-bromo-3-(trifluoromethyl)phenol (C7H4BrF3O). Retrieved from PubChemLite website. [URL: https://pubchemlite.com/compound/4-bromo-3-(trifluoromethyl)phenol]

- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from University of Richmond website. [URL: https://organic.chem.uregina.ca/labs/CHEM260/Williamson_Ether_Synthesis_2017.pdf]

- Beilstein Journal of Organic Chemistry. (2021). Synthesis of bis(aryloxy)fluoromethanes using a heterodihalocarbene strategy. Retrieved from Beilstein Journal of Organic Chemistry website. [URL: https://www.beilstein-journals.org/bjoc/articles/17/97]

- Aceschem. (n.d.). CAS 1208-41-9 | 4-(Allyloxy)-1-Bromo-2-(Trifluoromethyl)Benzene. Retrieved from Aceschem website. [URL: https://www.aceschem.com/products/1208-41-9.html]

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal website. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- Benchchem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. Retrieved from Benchchem website. [URL: https://www.benchchem.com/application-notes/synthesis-of-4-bromo-3-trifluoromethyl-aniline]

- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from Francis Academic Press website. [URL: https://www.francis-press.com/papers/3034]

- Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Retrieved from Harvard University website. [URL: https://myers.iq.harvard.edu/files/myers-group/files/12-suzuki.pdf]

- Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from Organic Chemistry Portal website. [URL: https://www.organic-chemistry.

- Santa Cruz Biotechnology. (n.d.). 4-Bromo-3-(trifluoromethyl)phenol | CAS 320-49-0 | SCBT. Retrieved from Santa Cruz Biotechnology website. [URL: https://www.scbt.com/p/4-bromo-3-trifluoromethyl-phenol-320-49-0]

- Google Patents. (2016). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Retrieved from Google Patents website. [URL: https://patents.google.

- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from Organic Chemistry Portal website. [URL: https://www.organic-chemistry.

- MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from MDPI website. [URL: https://www.mdpi.com/1420-3049/22/3/389]

- Sigma-Aldrich. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene for synthesis 407-14-7. Retrieved from Sigma-Aldrich website. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/814964]

- Chemistry Stack Exchange. (2023). How do you synthesize 1-fluoro-4-(tribromomethyl)benzene from toluene. Retrieved from Chemistry Stack Exchange website. [URL: https://chemistry.stackexchange.

- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(Bromomethyl)-2-(trifluoromethyl)benzene. Retrieved from Benchchem website. [URL: https://www.benchchem.com/application-notes/suzuki-coupling-reactions-using-1-bromomethyl-2-trifluoromethyl-benzene]

- MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from MDPI website. [URL: https://www.mdpi.com/1420-3049/22/3/389/htm]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. francis-press.com [francis-press.com]

- 3. pure-synth.com [pure-synth.com]

- 4. CAS 106-95-6: Allyl bromide | CymitQuimica [cymitquimica.com]

- 5. Allyl bromide | 106-95-6 [chemicalbook.com]

- 6. Allyl bromide - Wikipedia [en.wikipedia.org]

- 7. ALLYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. aceschem.com [aceschem.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. scholarship.richmond.edu [scholarship.richmond.edu]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 14. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

"electrophilic aromatic substitution on trifluoromethylated benzene rings"

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

The trifluoromethyl (

This guide addresses the kinetic and thermodynamic challenges of functionalizing benzotrifluoride (trifluorotoluene) derivatives. It moves beyond standard textbook definitions to provide actionable protocols for overcoming ring deactivation, utilizing super-acid media and optimized Lewis acid catalysis.

Part 1: Mechanistic Foundation & The Deactivation Paradox

To successfully substitute a

Electronic Effects

Unlike halogens, which deactivate via induction but direct ortho/para via resonance, the

-

Inductive Effect: The three fluorine atoms create a potent dipole, pulling electron density away from the ring

-system. -

Resonance Effect: The carbon atom of the

group is

Sigma-Complex Destabilization

The rate-determining step in EAS is the formation of the arenium ion (sigma complex). The

-

Ortho/Para Attack: Places the positive charge on the carbon directly attached to the electron-withdrawing

group. This is a highly unstable, high-energy state. -

Meta Attack: The positive charge is delocalized to carbons not directly bonded to the

group. While still deactivated relative to benzene, this pathway is the "least unfavorable," leading to exclusive meta selectivity (>90%).

Visualization: Resonance Destabilization Pathways

The following diagram illustrates why the meta pathway is kinetically favored.

Caption: Comparative stability of sigma-complex intermediates. Red nodes indicate high-energy destabilization; Green indicates the preferred pathway.

Part 2: Strategic Methodologies

Nitration: The Gateway Reaction

Nitration is the most reliable entry point for functionalizing benzotrifluorides. The nitro group can subsequently be reduced to an aniline (for Sandmeyer reactions) or used to direct further substitution.

-

Standard Conditions: Mixed acid (

). Requires heating (50–60°C) unlike toluene which nitrates at <0°C. -

Superacid Conditions: For highly deactivated systems (e.g., poly-trifluoromethylated rings), Olah’s superacid conditions (

in

Halogenation: Lewis Acid Catalysis

Direct halogenation requires strong Lewis acid catalysts.

-

Chlorination:

or -

Iodination: Difficult due to the weak electrophilicity of

. Often requires oxidative conditions (

Friedel-Crafts: The Hard Limitation

Friedel-Crafts alkylation and acylation generally fail on trifluoromethylated rings. The ring is too electron-deficient to attack the carbocation or acylium ion.

-

Workaround: Do not attempt direct F-C. Instead, introduce the carbon chain before the

group, or use organometallic coupling (Suzuki/Buchwald) on a halogenated benzotrifluoride precursor.

Part 3: Experimental Protocols

Protocol A: High-Yield Nitration of Benzotrifluoride

Target: 3-Nitrobenzotrifluoride Scale: Laboratory (100 mmol)

Reagents:

-

Benzotrifluoride (

-trifluorotoluene) [CAS: 98-08-8] -

Conc. Nitric Acid (

, 98% fuming) -

Conc. Sulfuric Acid (

, 98%)

Workflow:

-

Preparation: In a 250 mL 3-neck round-bottom flask equipped with a thermometer, reflux condenser, and addition funnel, charge 30 mL of conc.

. -

Activation: Cool to 0°C. Add 15 mL of fuming

dropwise. (Caution: Exothermic). -

Addition: Add 14.6 g (100 mmol) of Benzotrifluoride dropwise over 30 minutes. Maintain internal temperature between 25–30°C.

-

Note: Unlike toluene, low temperature (0°C) will result in negligible reaction rates.

-

-

Reaction: Once addition is complete, slowly ramp temperature to 60°C . Stir for 2–3 hours. Monitor by TLC or GC (disappearance of starting material).

-

Quench: Pour the reaction mixture over 200 g of crushed ice . The product will separate as a heavy, pale-yellow oil.

-

Workup: Extract with Dichloromethane (

mL). Wash combined organics with 5% -

Purification: Remove solvent in vacuo. Distillation (b.p. ~203°C) yields the product.

Expected Data:

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Selectivity | >90% meta-isomer |

| Appearance | Pale yellow oil |

Protocol B: Industrial Chlorination (Lewis Acid Catalyzed)

Target: 3-Chlorobenzotrifluoride

Reagents:

Workflow:

-

Setup: Dry reactor vessel strictly (moisture kills the catalyst). Shield from light (foil wrap) to prevent radical side-chain chlorination.

-

Catalyst: Charge Benzotrifluoride and 1–2 mol% anhydrous

. -

Reaction: Heat to 65–75°C .

-

Sparging: Bubble

gas through the mixture. -

Monitoring: Monitor specific gravity or GC. Stop when mono-chloro product peaks (to avoid di-chlorination).

-

Workup: Purge with

to remove excess

Part 4: Process Flow Visualization

The following diagram details the decision logic for selecting the correct EAS methodology for

Caption: Decision matrix for functionalizing benzotrifluoride. Note the requirement for alternative strategies in C-C bond formation.

Part 5: Safety & References

Safety Considerations

-

Hydrolysis Risk: While the

group is generally stable, prolonged heating in super-acidic aqueous media can hydrolyze the -

HF Generation: If hydrolysis occurs, Hydrofluoric Acid (HF) is generated. Always have Calcium Gluconate gel available when working with fluorinated intermediates in acidic media.

-

Exotherms: Nitration of deactivated rings often has an induction period followed by a rapid exotherm. Do not rush the addition of the substrate.

References

-

Olah, G. A., et al. (1992).[11] Comparison of the nitration of polyfluoronitrobenzenes by nitronium salts in superacidic and aprotic media. Proceedings of the National Academy of Sciences.[11] Link[11]

-

Booth, H. S., et al. (1939). The Mono-Nitration of Benzotrifluoride. Journal of the American Chemical Society.[2][3] Link

-

Robota, S. (1966). Process for chlorinating benzotrifluoride. US Patent 3,234,292. Link

-

TCI Chemicals. (n.d.). Selective Transformations of Aromatic Trifluoromethyl Groups. Link

-

Master Organic Chemistry. (2017). Deactivating Groups in Electrophilic Aromatic Substitution. Link

Sources

- 1. ideals.illinois.edu [ideals.illinois.edu]

- 2. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 3. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 4. US3234292A - Process for chlorinating benzotrifluoride - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Preparation of chlorobenzotrifluoride compounds - Patent 0150587 [data.epo.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Comparison of the nitration of polyfluoronitrobenzenes by nitronium salts in superacidic and aprotic media: activation of the nitronium ion by protosolvation - PubMed [pubmed.ncbi.nlm.nih.gov]

"potential applications of trifluoromethylated building blocks in drug discovery"

An In-depth Technical Guide to the Strategic Application of Trifluoromethylated Building Blocks

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tool in the medicinal chemist's arsenal, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted applications of trifluoromethylated building blocks. We will delve into the fundamental physicochemical properties conferred by the CF₃ group, explore diverse synthetic strategies for its introduction, and present detailed protocols and workflows. By synthesizing technical accuracy with field-proven insights, this document aims to serve as an authoritative resource for leveraging trifluoromethylation to accelerate the discovery and development of novel therapeutics.

The Unique Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group is a powerful modulator of a molecule's properties, acting as a bioisostere for a methyl group but with significantly different electronic characteristics.[1] Its strong electron-withdrawing nature, high electronegativity, and lipophilicity are key to its transformative effects on drug candidates.[1][2]

Modulation of Physicochemical Properties

The introduction of a CF₃ group can dramatically alter a molecule's fundamental properties, which in turn affects its biological behavior.

-

Lipophilicity: The CF₃ group significantly increases lipophilicity, as indicated by its positive Hansch π value of +0.88.[1] This enhanced lipophilicity can improve a compound's ability to cross biological membranes, such as the blood-brain barrier, a critical factor for drugs targeting the central nervous system.[1][2]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1] This inherent strength makes the CF₃ group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[2] This can lead to a longer drug half-life and reduced dosing frequency.[2]

-

Acidity and Basicity (pKa): As a strong electron-withdrawing group, the CF₃ moiety can significantly lower the pKa of nearby acidic protons and decrease the basicity of adjacent nitrogen atoms. This modulation of pKa can be crucial for optimizing a drug's solubility, absorption, and target binding affinity.[3]

-

Binding Affinity and Selectivity: The electronic alterations induced by the CF₃ group can enhance interactions with biological targets.[1][2] It can participate in favorable dipole-dipole, hydrogen bonding, and even halogen bonding interactions, leading to increased binding affinity and selectivity for the target protein or receptor.[2][4]

| Property | Impact of Trifluoromethylation | Consequence in Drug Discovery |

| Lipophilicity (logP) | Increases (Hansch π = +0.88) | Enhanced membrane permeability (e.g., blood-brain barrier)[1][2] |

| Metabolic Stability | Increases due to strong C-F bonds | Longer half-life, reduced metabolic clearance[1][2] |

| pKa | Lowers pKa of adjacent acids, decreases pKa of adjacent bases | Modulated ionization at physiological pH, affecting solubility and target binding |

| Binding Affinity | Can increase through various non-covalent interactions | Improved potency and efficacy[2] |

| Conformation | Can influence molecular conformation | Optimization of pharmacophore presentation |

The Trifluoromethyl Group as a "Magic" Substituent

The term "magic methyl" is well-known in medicinal chemistry, and the trifluoromethyl group can be considered a "magic" substituent in its own right due to its multifaceted and often beneficial effects on drug properties.[1] A classic example is the antidepressant fluoxetine, where the incorporation of a trifluoromethyl group significantly enhanced its lipophilicity, facilitating brain penetration.[1]

Synthetic Strategies for Incorporating Trifluoromethylated Building Blocks

The successful integration of trifluoromethylated building blocks into drug candidates relies on a diverse and evolving set of synthetic methodologies. These range from the use of pre-functionalized starting materials to late-stage trifluoromethylation of complex molecules.

Early-Stage Incorporation Using Trifluoromethylated Building Blocks

Utilizing commercially available or readily synthesized trifluoromethylated building blocks is a common and efficient strategy.[5][6] These building blocks, such as trifluoromethylated anilines, pyridines, and aliphatic amines, can be incorporated into a synthetic route from the outset.

Experimental Protocol: Synthesis of a Trifluoromethylated Heterocycle via Condensation

This protocol describes a general procedure for the synthesis of a trifluoromethylated pyrazole, a common scaffold in medicinal chemistry.

Materials:

-

Trifluoroacetic anhydride

-

Hydrazine hydrate

-

Substituted 1,3-dicarbonyl compound

-

Ethanol

-

Sodium hydroxide

Procedure:

-

Step 1: Synthesis of the Trifluoromethylated 1,3-Diketone. To a solution of the substituted 1,3-dicarbonyl compound in a suitable solvent (e.g., dichloromethane), add trifluoroacetic anhydride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Step 2: Cyclization with Hydrazine. To the reaction mixture from Step 1, add ethanol followed by a solution of hydrazine hydrate. Reflux the mixture for 4-6 hours.

-

Step 3: Work-up and Purification. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The presence of a characteristic quartet in the ¹H NMR and a signal around -60 to -80 ppm in the ¹⁹F NMR are indicative of the trifluoromethyl group.

Late-Stage Trifluoromethylation

The ability to introduce a trifluoromethyl group at a late stage in a synthetic sequence is highly desirable as it allows for the rapid diversification of complex drug-like molecules.[7][8][9][10][11]

2.2.1. C-H Trifluoromethylation: Direct trifluoromethylation of C-H bonds is a powerful strategy.[7][8][9][10] Recent advances have enabled the mild and selective trifluoromethylation of benzylic C-H bonds in an environmentally friendly acetone/water solvent system.[7][8][9][10]

2.2.2. Cross-Coupling Reactions: Photoredox-catalyzed cross-coupling of aryl thianthrenium salts with a copper-based trifluoromethyl reagent allows for site-selective late-stage trifluoromethylation of arenes with broad functional group tolerance.[11]

Workflow for Late-Stage C-H Trifluoromethylation

Caption: A generalized workflow for late-stage C-H trifluoromethylation.

Enzymatic Trifluoromethylation

Biocatalysis offers a green and highly selective alternative for trifluoromethylation.[12] While still an emerging field, nonheme iron enzymes have been engineered to catalyze the enantioselective trifluoromethylation of alkenes.[12] Additionally, S-adenosylmethionine (SAM) analogs are being explored for enzymatic fluoroalkylation reactions.[13][14]

Applications in Drug Discovery and Beyond

The unique properties of the trifluoromethyl group have led to its widespread use in various therapeutic areas and advanced applications.

Case Studies of FDA-Approved Trifluoromethylated Drugs

A significant number of FDA-approved drugs contain a trifluoromethyl group, highlighting its importance in successful drug design.[4][15]

-

Celecoxib (Celebrex): A nonsteroidal anti-inflammatory drug (NSAID) where the CF₃ group is crucial for its COX-2 selectivity.[16]

-

Atogepant: A calcitonin gene-related peptide (CGRP) antagonist for migraine treatment, where the trifluoromethyl group enhances metabolic stability and binding affinity.[1]

-

Tipranavir: A protease inhibitor used to treat HIV, where the trifluoromethyl-2-pyridyl moiety contributes to multiple interactions at the enzyme's active site.[4]

Trifluoromethylation in PET Imaging

The trifluoromethyl group is also a valuable motif for the development of radiotracers for Positron Emission Tomography (PET) imaging.[17][18][19][20] The incorporation of fluorine-18 ([¹⁸F]) into a CF₃ group allows for the in vivo visualization of biological processes.[17][19][20] Recent advancements in [¹⁸F]trifluoromethylation chemistry have expanded the toolbox for synthesizing these important imaging agents.[17][19][20]

Signaling Pathway Diagram: Impact of a Trifluoromethylated Drug on a Kinase Pathway

Caption: Inhibition of a kinase cascade by a trifluoromethylated drug.

Future Perspectives and Conclusion

The strategic use of trifluoromethylated building blocks will undoubtedly continue to be a cornerstone of drug discovery. The development of more efficient, selective, and sustainable methods for trifluoromethylation, including biocatalytic approaches, will further expand the chemical space accessible to medicinal chemists.[12] As our understanding of the intricate interplay between the CF₃ group and biological systems deepens, we can expect the rational design of even more effective and safer medicines. This guide has provided a comprehensive overview of the current landscape, from fundamental principles to practical applications, empowering researchers to harness the full potential of trifluoromethylation in their drug discovery endeavors.

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Pees, A., et al. (2021). Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. PubMed. [Link]

-

Wilger, D. J., et al. (2018). Aqueous Benzylic C–H Trifluoromethylation for Late-Stage Functionalization. Journal of the American Chemical Society. [Link]

-

The Role of Trifluoromethyl Groups in Enhancing Drug Efficacy. (2026). [Source not further specified]. [Link]

-

Li, Z., et al. (2023). SuFEx click chemistry enabled mild [18F]trifluoromethylation of aryl iodide for PET imaging. [Source not further specified]. [Link]

-

Pees, A., et al. (2021). Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. MDPI. [Link]

-

Pees, A., et al. (2021). (PDF) Advances in [F]Trifluoromethylation Chemistry for PET Imaging. ResearchGate. [Link]

-

Aqueous Benzylic C-H Trifluoromethylation for Late-Stage Functionalization. (2018). [Source not further specified]. [Link]

-

Koyiparambath, V. P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Novás, M., & Matos, M. J. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem. [Link]

-

Wilger, D. J., et al. (2018). Aqueous Benzylic C-H Trifluoromethylation for Late-Stage Functionalization. PubMed. [Link]

-

Wang, J., et al. (2024). Biocatalytic Generation of Trifluoromethyl Radicals by Nonheme Iron Enzymes for Enantioselective Alkene Difunctionalization. PMC. [Link]

-

A Novel Arene Trifluoromethyl-Based 18F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging. (2025). ACS Publications. [Link]

-

Fluorinated Building Blocks. (2020). Halocarbon Life Sciences. [Link]

-

Aqueous Benzylic C–H Trifluoromethylation for Late-Stage Functionalization. (2018). NSF Public Access Repository. [Link]

-

Berger, F., et al. Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation. PMC. [Link]

-

Selected examples of trifluoromethylated heterocycles in fluoro‐pharmaceuticals. ResearchGate. [Link]

-

Examples of prominent drugs containing trifluoromethyl groups. ResearchGate. [Link]

-

Liu, H. W., et al. (2022). Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine. PMC. [Link]

-

Enzymatic Trifluoropropylation by a Trifluoropropyl S-Adenosylmethionine Analogue. ResearchGate. [Link]

-

Fluorides. AA Blocks. [Link]

-

Synthesis of tris(fluoromethyl)alkyl building blocks 1a–c and 4a–c. ResearchGate. [Link]

-

The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. [Source not further specified]. [Link]

-

Champagne, P. A., et al. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]

-

Examples of drugs bearing trifluoromethyl groups (highlighted in green)... ResearchGate. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. (2024). Taylor & Francis. [Link]

-

A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. (2019). ACS Publications. [Link]

-

A Novel and Efficient Continuous-Flow Route to Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. (2019). ACS Publications. [Link]

-

PhD project: Construction of N-trifluoromethylated compounds as new building blocks in life science from azidofluoroalkanes. (2026). jobRxiv. [Link]

-

Enzymatic Fluoromethylation as a Tool for ATP‐Independent Ligation. (2023). ResearchGate. [Link]

-

Koyiparambath, V. P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ScienceOpen. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. mdpi.com [mdpi.com]

- 5. 氟化构建模块 [sigmaaldrich.com]

- 6. aablocks.com [aablocks.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Aqueous Benzylic C-H Trifluoromethylation for Late-Stage Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biocatalytic Generation of Trifluoromethyl Radicals by Nonheme Iron Enzymes for Enantioselective Alkene Difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years – ScienceOpen [scienceopen.com]

- 16. researchgate.net [researchgate.net]

- 17. Advances in [18F]Trifluoromethylation Chemistry for PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. SuFEx click chemistry enabled mild [18F]trifluoromethylation of aryl iodide for PET imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

Methodological & Application

"Suzuki-Miyaura coupling protocol using 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene"

Technical Application Note: High-Fidelity Suzuki-Miyaura Coupling of 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene

Executive Summary

This guide details the optimized protocol for the Suzuki-Miyaura cross-coupling of 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene . This substrate presents a dual challenge in medicinal chemistry: the steric bulk of the ortho-trifluoromethyl (

Successful coupling requires a catalytic system capable of negotiating the "Ortho-Wall" effect without triggering

Substrate Analysis & Mechanistic Strategy

The Substrate Profile

-

Electrophile: 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene.

-

Key Structural Features:

-

C1-Br: The reactive handle.

-

C2-CF

(Ortho): A strong electron-withdrawing group (EWG) that inductively activates the C-Br bond but imposes significant steric penalty (Van der Waals radius -

C4-OAllyl (Para): An EDG that increases electron density on the ring, slightly counteracting the activation from the CF

group.

-

The "Ortho-Wall" Challenge

In standard Suzuki couplings, the rate-determining step for hindered substrates is often transmetallation . The bulky CF

-

Solution: Use SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . This Buchwald ligand is designed for this exact scenario. Its bulky biaryl structure promotes the formation of a monoligated Pd(0) species (highly active for oxidative addition) and creates a pocket that facilitates transmetallation despite ortho-substitution [1].

Chemoselectivity (Allyl Preservation)

Palladium can catalyze the isomerization of allyl ethers to enol ethers (via Pd-H species), which hydrolyze to phenols.

-

Control: The use of anhydrous bases (like K

PO

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experiment, from setup to isolation.

Figure 1: Operational workflow for the coupling of hindered ortho-CF3 substrates.

Detailed Protocol

Reagents & Materials

| Component | Equivalents | Role | Notes |

| Aryl Bromide | 1.0 equiv | Substrate | 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene |

| Boronic Acid | 1.2 - 1.5 equiv | Partner | Excess compensates for protodeboronation |

| Pd(OAc) | 2-5 mol% | Catalyst Precursor | Source of Pd(II) |

| SPhos | 4-10 mol% | Ligand | Ratio Pd:L = 1:2 critical for stability |

| K | 2.0 - 3.0 equiv | Base | Mild, effective for hindered couplings |

| Toluene/Water | 10:1 v/v | Solvent | Biphasic system solubilizes inorganic base |

Step-by-Step Procedure

Step 1: Catalyst Preparation (In-situ generation)

-

In a clean, dry vial equipped with a stir bar, add Pd(OAc)

(2 mol%) and SPhos (4 mol%). -

Purge with Nitrogen or Argon.

-

Add anhydrous Toluene (1 mL per mmol substrate).

-

Stir at Room Temperature (RT) for 5-10 minutes. The solution should turn from orange to a distinct yellow/brown, indicating complex formation.

-

Note: Alternatively, use commercially available SPhos Pd G3 precatalyst for higher reproducibility.

-

Step 2: Reaction Assembly

-

To a separate reaction vessel (pressure tube or RBF), add the Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and K

PO -

Evacuate and backfill with inert gas (3 cycles).

-

Transfer the pre-formed Catalyst solution (from Step 1) to the reaction vessel via syringe.

-

Add degassed Water (0.1 mL per mL Toluene). Strict degassing is vital to prevent homocoupling of the boronic acid.

Step 3: Execution

-

Seal the vessel and heat to 80°C .

-

Caution: Do not overheat initially. The CF

group makes the ring electron-poor enough that oxidative addition is fast; high heat is only needed for the transmetallation step.

-

-

Monitor reaction progress by TLC or LCMS after 2 hours.

-

TLC Visualization: The starting material (SM) is UV active. The product will likely be more polar if the boronic acid adds a polar group, or less polar if it adds a simple alkyl/aryl group.

-

LCMS Check: Look for mass peaks corresponding to Product (

) and De-allylated byproduct (

-

Step 4: Workup & Purification

-

Wash with water (1x) and brine (1x).

-

Dry organic layer over Na

SO -

Purification: Flash column chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Hexanes/EtOAc gradient.

-

Mechanistic Insight: The "Ortho-Effect"

Understanding the catalytic cycle helps in troubleshooting.

Figure 2: Catalytic cycle highlighting the steric bottleneck at the Transmetallation step.

-

Oxidative Addition: The electron-withdrawing CF

facilitates this step. The Pd inserts easily into the C-Br bond. -

Transmetallation: This is the bottleneck. The incoming boronate must approach a Pd center already crowded by the bulky CF

group. SPhos facilitates this by being bulky itself (forcing a coordinate geometry that relieves strain) and electron-rich (speeding up the process) [2].

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<50%) | Catalyst Deactivation or Stall at Transmetallation | Increase temperature to 100°C. Switch to XPhos or Pd-PEPPSI-IPr (NHC ligands are excellent for sterics). |

| De-allylation (Phenol formation) | Pd-catalyzed isomerization | Lower temperature. Ensure base is anhydrous. Reduce reaction time. |

| Homocoupling of Boronic Acid | Oxygen presence | Re-degas solvents vigorously. Ensure inert atmosphere is maintained. |

| Protodeboronation | Unstable Boronic Acid | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (BF3K) instead of free acids. |

References

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2][3] Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

Sources

High-Fidelity Buchwald-Hartwig Amination of Sterically Hindered ortho-Trifluoromethyl Aryl Bromides

Executive Summary

This application note details the optimized protocol for the palladium-catalyzed amination of 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene . This substrate presents a classic "push-pull" conflict in cross-coupling: the ortho-trifluoromethyl (

Successful coupling requires a catalytic system capable of:

-

Overcoming Steric Bulk: The

group inhibits the coordination of the amine and the subsequent reductive elimination. -

Preserving Chemo-fidelity: The allyloxy moiety is susceptible to base-mediated isomerization (to vinyl ethers) or

-allyl palladium formation under forcing conditions.

We recommend the use of Fourth-Generation (G4) Palladacycle Precatalysts bearing dialkylbiaryl phosphine ligands (RuPhos for secondary amines; BrettPhos for primary amines) to ensure rapid oxidative addition and facilitate reductive elimination at moderate temperatures.

Substrate Analysis & Mechanistic Insight

The Electrophile: 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene

-

Electronic Profile: The

group ( -

Steric Profile: The primary challenge is the ortho-Effect. The Van der Waals radius of the

group ( -

Functional Group Sensitivity: The allyl ether is generally stable to Pd(0)/Pd(II) cycles unless the catalyst activates the allylic C-H bond (leading to

-allyl species) or strong bases cause isomerization to the thermodynamic propenyl ether.

Ligand Selection Strategy

To address the ortho-substitution, we utilize Dialkylbiaryl Phosphines .[1]

-

RuPhos: Ideal for secondary amines.[2] Its bulk prevents the formation of inactive bis-ligated Pd complexes, while the electron-rich dicyclohexylphosphino group ensures strong binding to Pd.

-

BrettPhos: Ideal for primary amines.[3] It is specifically designed to prevent the binding of the amine to the Pd center in a way that leads to

-hydride elimination (a common side reaction with primary amines).

Experimental Protocol

Materials & Reagents

-

Substrate: 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene (1.0 equiv).

-

Amine: 1.2 – 1.5 equiv (Secondary or Primary).

-

Catalyst:

-

Secondary Amines:RuPhos Pd G4 (1–3 mol%).

-

Primary Amines:BrettPhos Pd G4 (1–3 mol%).

-

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv) or Cesium Carbonate (

) (2.0 equiv) for base-sensitive substrates. -

Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

General Procedure A: Coupling with Secondary Amines

Target: Morpholines, Piperidines, N-Methylanilines.

-

Setup: In a nitrogen-filled glovebox or using standard Schlenk technique, charge a reaction vial equipped with a magnetic stir bar.

-

Loading: Add RuPhos Pd G4 (2.0 mol%) and NaOtBu (1.4 equiv).

-

Note: If the amine is a solid, add it at this step.

-

-

Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with

(3 cycles) if outside a glovebox. Add anhydrous Toluene (5 mL per mmol substrate) via syringe. -

Substrate Addition: Add the Aryl Bromide (1.0 equiv) and Amine (1.2 equiv, if liquid) via microliter syringe.

-

Reaction: Heat the block to 85°C with vigorous stirring (1000 rpm).

-

Time: Typically 2–6 hours. Monitor by LC-MS or GC-FID.

-

-

Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.

General Procedure B: Coupling with Primary Amines

Target: Anilines, Benzylamines, Alkylamines.

-

Setup: Prepare vial as above.

-

Loading: Add BrettPhos Pd G4 (2.0 mol%) and NaOtBu (1.4 equiv).

-

Solvent/Substrate: Add 1,4-Dioxane (preferred for primary amines to suppress

-elimination) and the Aryl Bromide . -

Reaction: Heat to 100°C . Primary amines often require slightly higher temperatures to overcome the ortho-steric barrier for reductive elimination.

-

Workup: Standard EtOAc dilution and Celite filtration.

Optimization & Troubleshooting Guide

Data Summary: Optimization Screening

Substrate: 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene + Morpholine (1.2 equiv)

| Entry | Catalyst (2 mol%) | Base (1.4 eq) | Solvent | Temp (°C) | Conv. (%) | Yield (%) | Notes |

| 1 | Pd(PPh3)4 | NaOtBu | Toluene | 100 | <10 | 0 | Ligand too small; Pd deactivates. |

| 2 | Pd2(dba)3 / BINAP | NaOtBu | Toluene | 100 | 45 | 30 | Slow OA; significant dehalogenation. |

| 3 | RuPhos Pd G4 | NaOtBu | Toluene | 85 | >99 | 94 | Optimal conditions. |

| 4 | RuPhos Pd G4 | Cs2CO3 | Dioxane | 100 | 88 | 82 | Slower, but safer for base-sensitive groups. |

| 5 | BrettPhos Pd G4 | NaOtBu | Toluene | 85 | 60 | 55 | BrettPhos is less efficient for secondary amines. |

Troubleshooting Common Issues

-

Issue 1: Protodehalogenation (Ar-Br

Ar-H)-

Cause: The oxidative addition occurs, but the amine fails to coordinate due to the

steric bulk. The Pd(II) intermediate undergoes -

Solution: Increase amine concentration (to 1.5 equiv). Switch to RuPhos (if not already used) as it creates a pocket that favors amine binding over solvent interaction. Lower temperature to 80°C.

-

-

Issue 2: Allyl Isomerization

-

Cause: Strong base (NaOtBu) at high temp isomerizes the allyl ether to a vinyl ether.

-

Solution: Switch base to

or

-

Visualizations

Catalytic Cycle & Steric Management

This diagram illustrates how the RuPhos ligand facilitates the coupling despite the ortho-CF3 hindrance.

Caption: Catalytic cycle highlighting the critical role of RuPhos in stabilizing the sterically crowded Pd(II) intermediate generated by the ortho-CF3 aryl bromide.

Optimization Decision Tree

A logic flow for researchers encountering low yields.

Caption: Step-by-step logic for troubleshooting reaction failures based on LCMS impurity profiling.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

-

Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

-

Maitro, G., et al. (2021). "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines." Molecules. Link

-

BenchChem Application Note. (2025). "Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline." Link

Sources

- 1. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Palladium-Catalyzed Cross-Coupling of 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene

Executive Summary & Strategic Value

This guide details the operational frameworks for functionalizing 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene (CAS: 1208-41-9). This scaffold is a high-value pharmacophore precursor; the ortho-trifluoromethyl group (

Core Challenge: The substrate presents a "Push-Pull" reactivity paradox:

-

Electronic Activation: The electron-withdrawing

- -

Steric Hindrance: The bulky

- -

Chemo-lability: The allyloxy ether is susceptible to

-allyl palladium formation (deallylation) or Claisen rearrangement under forcing thermal conditions.

This guide provides self-validating protocols designed to maximize cross-coupling efficiency while preserving the allyl ether integrity.

Reactivity Profile & Ligand Selection Logic

Successful coupling requires a catalyst system that is bulky enough to facilitate reductive elimination from the crowded metal center, yet active enough to undergo oxidative addition at moderate temperatures (preserving the allyl group).

Ligand Decision Matrix

| Parameter | Recommended Ligand Class | Specific Examples | Rationale |

| Steric Demand | Dialkylbiaryl phosphines | XPhos , SPhos | The biaryl backbone prevents formation of inactive Pd-dimers; bulk promotes reductive elimination. |

| Base Sensitivity | Mild Carbonates/Phosphates | Avoids alkoxides ( | |

| Pd Source | Pre-formed Pd(II) Precatalysts | XPhos Pd G4 | Ensures rapid initiation at lower temperatures ( |

Protocol A: Suzuki-Miyaura Biaryl Synthesis

Target: Synthesis of biaryl scaffolds with preservation of the allyl ether.

Materials & Stoichiometry[1]

-

Substrate: 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G4 (1.0 – 2.0 mol%)

-

Base:

(0.5 M aqueous solution, 3.0 equiv) -

Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Procedure

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G4 (0.02 equiv).

-

Inertion: Seal the vial and purge with nitrogen/argon for 5 minutes.

-

Checkpoint: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.

-

-

Solvation: Add degassed THF (concentration 0.2 M relative to substrate) via syringe, followed by the aqueous

. -

Reaction: Heat the block to 60 °C .

-

Note: Do not exceed 80 °C. Higher temperatures increase the risk of hydrolytic defluorination or allyl migration.

-

-

Monitoring: Monitor by HPLC/UPLC at 2 hours.

-

Success Metric: Conversion >95%; <2% deallylated phenol byproduct.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

and concentrate.

Protocol B: Buchwald-Hartwig Amination

Target: C-N bond formation with primary/secondary amines.[2]

Materials & Stoichiometry[1]

-

Substrate: 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines) (1.0 – 3.0 mol%)

-

Base:

(2.0 equiv) or LHMDS (1.1 equiv, strictly low temp)-

Recommendation: Use

to maximize functional group tolerance.

-

-

Solvent:

-Amyl alcohol or Toluene (anhydrous)

Step-by-Step Procedure

-

Pre-drying: Flame-dry the reaction vessel and cool under argon.

-

Reasoning: Moisture kills the active catalytic species in aminations more aggressively than in Suzuki couplings.

-

-

Charge: Add Substrate, Amine, Base (

), and Catalyst inside a glovebox or under positive nitrogen flow. -

Solvation: Add anhydrous toluene (0.15 M).

-

Activation: Heat to 80 °C for 4–12 hours.

-

Self-Validation: If using a secondary amine, check for "reductive dehalogenation" (H-substitution instead of amine). If observed >5%, switch ligand to RuPhos .

-

-

Quench: Filter through a pad of Celite to remove inorganic salts before aqueous workup.

Mechanistic Visualization & Troubleshooting

The following diagram illustrates the competing pathways and the "Safe Zone" established by the protocols above.